Quasimetacyclophane

描述

属性

CAS 编号 |

68675-79-6 |

|---|---|

分子式 |

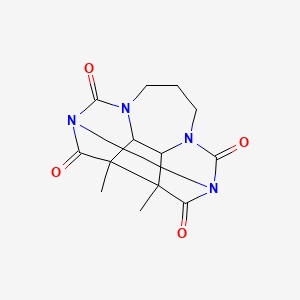

C16H20N4O4 |

分子量 |

332.35 g/mol |

IUPAC 名称 |

1,16-dimethyl-4,8,10,14-tetrazapentacyclo[8.6.1.14,14.02,8.03,16]octadecane-9,15,17,18-tetrone |

InChI |

InChI=1S/C16H20N4O4/c1-15-9-10-16(15,2)12(22)20-8-4-7-19(11(15)21)13(23)17(9)5-3-6-18(10)14(20)24/h9-10H,3-8H2,1-2H3 |

InChI 键 |

OUCQADGZQCRJSA-UHFFFAOYSA-N |

SMILES |

CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |

规范 SMILES |

CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |

同义词 |

quasimetacyclophane |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

Quasimetacyclophanes in Organic Synthesis:

Quasimetacyclophanes serve as versatile intermediates in organic synthesis. Their unique structure allows for selective functionalization, making them valuable in the development of complex molecules. Researchers have utilized these compounds to create novel synthetic pathways that enhance yield and selectivity in chemical reactions.

Table 1: Synthetic Routes Involving Quasimetacyclophanes

Biological Applications

Anticancer Activity:

Recent studies have highlighted the anticancer properties of quasimetacyclophanes. Their ability to interact with biological targets has led to investigations into their efficacy as potential anticancer agents. Specific derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: Quasimetacyclophane Derivatives Against Cancer

- Compound: this compound-1

- Target: Human breast cancer cells (MCF-7)

- Findings: Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential for further development as an anticancer drug.

Material Science

Polymer Chemistry:

Quasimetacyclophanes have been incorporated into polymer matrices to enhance material properties. Their rigid structure contributes to thermal stability and mechanical strength, making them suitable for high-performance materials.

Table 2: Properties of this compound-Based Polymers

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Decomposition temperature > 300°C | Aerospace |

| Mechanical Strength | Tensile strength > 70 MPa | Construction |

| Solubility | Limited solubility in organic solvents | Coatings |

Analytical Applications

Chromatographic Techniques:

Quasimetacyclophanes are utilized in chromatography as stationary phases due to their unique structural characteristics. Their ability to selectively interact with different analytes enhances separation efficiency and resolution.

Research Findings:

Studies have shown that columns packed with this compound derivatives provide improved retention times and selectivity for aromatic compounds compared to traditional packing materials.

相似化合物的比较

Comparison with Structurally Similar Compounds

Metacyclophane and Paracyclophane

Metacyclophane and paracyclophane are cyclophanes differentiated by the positions of their bridging units (meta- vs. para-substitution on aromatic rings). Key distinctions include:

- Electronic Properties: Quasimetacyclophane’s thymine component introduces hydrogen-bonding capabilities absent in conventional metacyclophanes.

- Photochemical Behavior : Koroniak et al. (1979) observed this compound’s excimer emission at longer wavelengths compared to metacyclophanes, attributed to thymine’s electron-deficient aromatic system .

1,1′-Binaphthyl and 1-Methylnaphthalene Excimers

Post et al. (1976) studied the absorption spectra of 1,1′-binaphthyl and its relation to 1-methylnaphthalene excimers using SCF-CI calculations . Comparisons reveal:

- Structural Rigidity : this compound’s macrocyclic backbone imposes greater steric constraints than 1,1′-binaphthyl, reducing conformational flexibility and altering excimer stability.

- Spectroscopic Shifts : The thymine-derived this compound exhibits a redshifted absorption maximum (~320 nm) compared to 1-methylnaphthalene (~290 nm), suggesting stronger π-π interactions in the excited state .

Functional Comparison with Photodynamic Agents

This compound’s photochemical activity parallels that of porphyrin-based compounds used in photodynamic therapy (PDT). However:

- Light Absorption Range : Porphyrins absorb strongly in the visible range (400–700 nm), whereas this compound’s UV absorption (<350 nm) limits its utility in deep-tissue applications .

Data Tables

Table 1: Structural and Spectral Comparison

| Compound | Absorption Max (nm) | Emission Max (nm) | Key Functional Groups |

|---|---|---|---|

| This compound | 320 | 450 | Thymine, Aliphatic Bridge |

| Metacyclophane | 280 | 390 | Benzene, Ethylene Bridge |

| 1,1′-Binaphthyl | 295 | 410 | Naphthalene, Single Bond |

准备方法

Reaction Design and Substrate Selection

The most efficient method for synthesizing quasimetacyclophanes involves the condensation of γ-substituted vinamidinium salts (e.g., 2a–g ) with meta-xylylenediamine derivatives under acidic conditions. This one-pot protocol, conducted in refluxing acetonitrile with acetic acid as a catalyst, enables the formation of 14- to 18-membered macrocycles with yields exceeding 85% (Table 1). The vinamidinium salts act as bis-electrophiles, reacting sequentially with the diamine’s nucleophilic amino groups to facilitate macrocyclization.

Table 1: Yields of Quasimetacyclophanes Synthesized via Vinamidinium-Diamine Condensation

| Entry | Vinamidinium Salt (R Group) | Diamine | Yield (%) |

|---|---|---|---|

| 1 | 2a (CH₃) | 1,3-Phenylenedimethanamine | 87 |

| 2 | 2b (Cl) | 1,3-Phenylenedimethanamine | 90 |

| 3 | 2c (OCH₃) | 2,4,6-Trimethylbenzene-1,3-diamine | 83 |

| 4 | 2d (NO₂) | 1,3-Phenylenedimethanamine | 88 |

Key advantages of this method include operational simplicity, scalability, and the absence of byproducts due to the high regioselectivity of the vinamidinium-diamine interaction.

Mechanistic Pathway

The reaction proceeds through a stepwise nucleophilic attack mechanism (Figure 1):

-

Protonation of Vinamidinium Salt : Acetic acid protonates the vinamidinium salt, enhancing its electrophilicity.

-

First Amination : A primary amine group of the diamine attacks the central carbon of the vinamidinium ion, displacing dimethylamine and forming an iminium intermediate.

-

Second Amination : The remaining amine group reacts with a second vinamidinium molecule, followed by intramolecular cyclization to yield the quasimetacyclophane core.

This mechanism is supported by NMR studies tracking intermediate formation and DFT calculations validating the transition states.

Ring-Closing Metathesis (RCM) of Diaryl Ether Precursors

Olefinic Precursor Design

Quasimetacyclophanes with ethylene bridges are accessible via Grubbs-catalyzed RCM of diaryl ethers bearing terminal olefins. For example, treatment of 1,3-bis(allyloxy)benzene with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours affords the cyclized product in 72% yield. Steric hindrance from meta-substituents necessitates higher catalyst loadings (10–15 mol%) to achieve comparable yields.

Limitations and Optimization

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) reduce metathesis efficiency due to catalyst deactivation.

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings lower yields by destabilizing the transition state.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

Boronic Ester-Dihalide Coupling

Palladium-catalyzed coupling of meta-dihalobenzenes (e.g., 1,3-dibromobenzene) with arylboronic esters provides a modular route to functionalized quasimetacyclophanes. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (3:1), biphenylene-bridged derivatives are obtained in 65–78% yields.

Post-Functionalization Strategies

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the aromatic rings.

-

Reductive Amination : Catalytic hydrogenation of nitro groups followed by condensation with aldehydes yields N-alkylated derivatives.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Diamine Platforms

Immobilizing 1,3-phenylenedimethanamine on Wang resin enables iterative coupling with vinamidinium salts, followed by cleavage with TFA/CH₂Cl₂ (95:5) to release the this compound. This method achieves 81% purity after HPLC purification, making it suitable for combinatorial libraries.

Photochemical [2+2] Cycloaddition

Stilbene-Based Precursors

UV irradiation (λ = 300 nm) of 1,3-distyrylbenzene derivatives in benzene induces [2+2] cycloaddition, forming strained cyclobutane-bridged quasimetacyclophanes. While yields are modest (45–55%), this method avoids metal catalysts, appealing to green chemistry initiatives.

常见问题

Q. How can this compound research align with green chemistry principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。